![molecular formula C8H16N2O B13181626 N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azetidin-2-yl)methyl]-N-methylpropanamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters.
Suzuki–Miyaura Cross-Coupling: This reaction is used to form carbon-carbon bonds by coupling boronic acids with halogenated azetidines.
Common Reagents and Conditions
Aza-Michael Addition: Typically uses NH-heterocycles and α,β-unsaturated esters under basic conditions.
Suzuki–Miyaura Cross-Coupling: Requires palladium catalysts and boronic acids.
Major Products
The major products of these reactions are functionalized azetidines, which can be further diversified for various applications .
Wissenschaftliche Forschungsanwendungen
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The azetidine ring is a pharmacophore in many bioactive molecules, making this compound a potential candidate for drug development.
Materials Science: Functionalized azetidines can be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used to study the biological activity of azetidine-containing molecules.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler structure with similar reactivity.
Pyrrolidine: A five-membered ring analog with different steric properties.
Piperidine: A six-membered ring analog with different electronic properties.
Uniqueness
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidine derivatives .
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
N-(azetidin-2-ylmethyl)-N-methylpropanamide |
InChI |
InChI=1S/C8H16N2O/c1-3-8(11)10(2)6-7-4-5-9-7/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
VSRGXFPYUUPUHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C)CC1CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


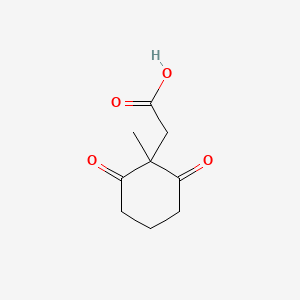

![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
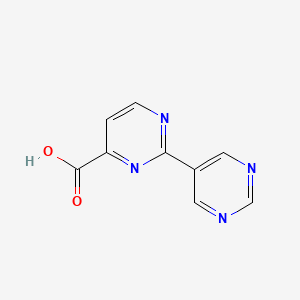
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)
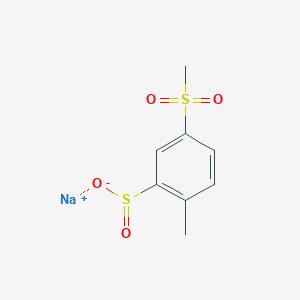

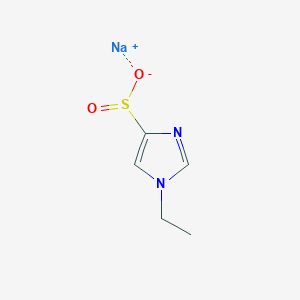
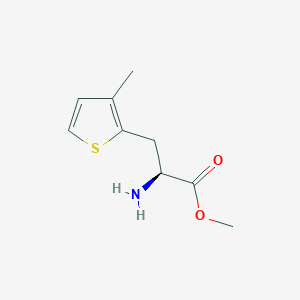

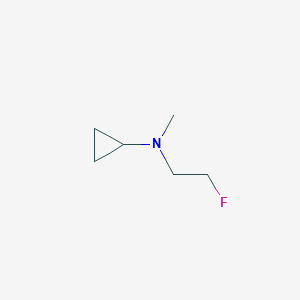

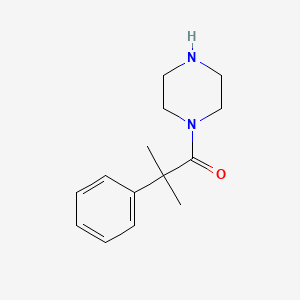
![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
